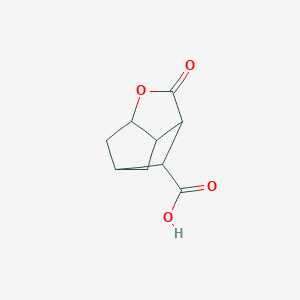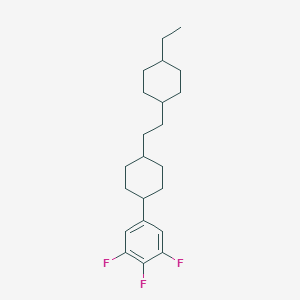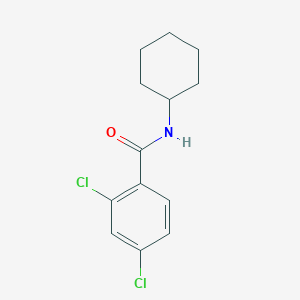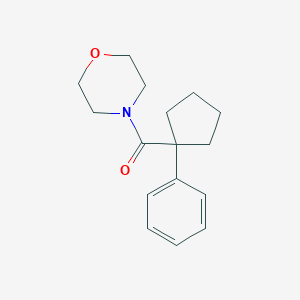
4-(1-Phenylcyclopentanecarbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenylcyclopentanecarbonyl)morpholine (PPCM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. PPCM is a morpholine derivative that contains a cyclopentanecarbonyl group attached to a phenyl ring, which makes it a versatile compound for various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(1-Phenylcyclopentanecarbonyl)morpholine is not fully understood, but it is believed to act as a modulator of various enzymes and receptors in the body. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives have been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell proliferation. 4-(1-Phenylcyclopentanecarbonyl)morpholine has also been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.
Effets Biochimiques Et Physiologiques
4-(1-Phenylcyclopentanecarbonyl)morpholine and its derivatives have been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs and modulating the expression of key genes involved in cell growth and survival. 4-(1-Phenylcyclopentanecarbonyl)morpholine has also been shown to reduce inflammation and oxidative stress by modulating the activity of various enzymes and receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-Phenylcyclopentanecarbonyl)morpholine is a versatile compound that can be easily synthesized and modified for various chemical reactions. Its high yield and purity make it an ideal compound for lab experiments. However, 4-(1-Phenylcyclopentanecarbonyl)morpholine is a relatively new compound, and its full potential is yet to be explored. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Orientations Futures
There are various future directions for 4-(1-Phenylcyclopentanecarbonyl)morpholine research, including the synthesis of new derivatives with different functional groups and the exploration of its potential applications in various fields. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives can be synthesized and tested for their activity against various diseases, including cancer, Alzheimer's disease, and inflammation. 4-(1-Phenylcyclopentanecarbonyl)morpholine can also be used as a building block for the synthesis of novel materials with potential applications in drug delivery, catalysis, and optoelectronics. Further research is needed to fully understand the mechanism of action of 4-(1-Phenylcyclopentanecarbonyl)morpholine and its potential applications in various fields.
Méthodes De Synthèse
4-(1-Phenylcyclopentanecarbonyl)morpholine can be synthesized through a simple and efficient reaction between 1-phenylcyclopentanecarboxylic acid and morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-(1-Phenylcyclopentanecarbonyl)morpholine as a white solid with a high yield and purity. The synthesis method is scalable and can be easily modified to produce 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives with different functional groups.
Applications De Recherche Scientifique
4-(1-Phenylcyclopentanecarbonyl)morpholine has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives have been synthesized and tested for their activity against various diseases, including cancer, Alzheimer's disease, and inflammation. 4-(1-Phenylcyclopentanecarbonyl)morpholine has also been used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with potential applications in drug delivery, catalysis, and optoelectronics.
Propriétés
Numéro CAS |
76277-98-0 |
|---|---|
Nom du produit |
4-(1-Phenylcyclopentanecarbonyl)morpholine |
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
morpholin-4-yl-(1-phenylcyclopentyl)methanone |
InChI |
InChI=1S/C16H21NO2/c18-15(17-10-12-19-13-11-17)16(8-4-5-9-16)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
Clé InChI |
RRBZANAGUFGHSO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCOCC3 |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



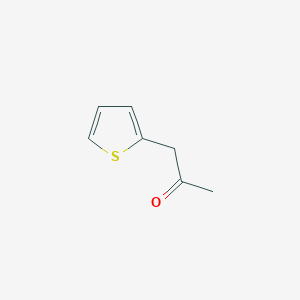
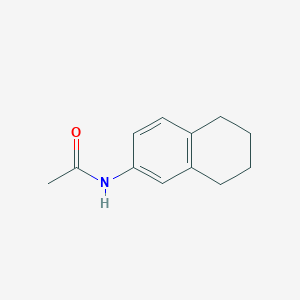
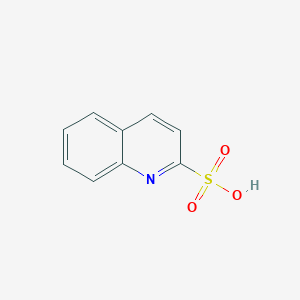
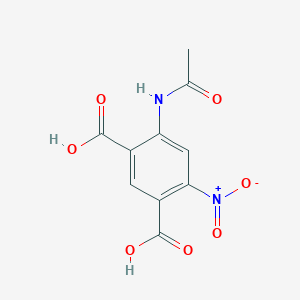
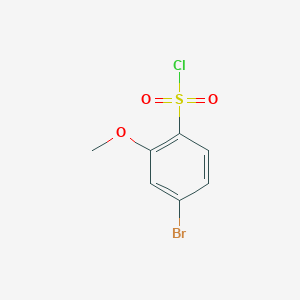
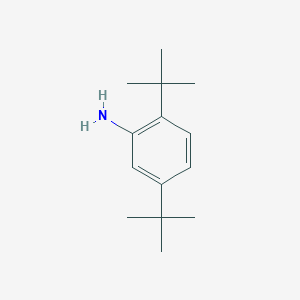
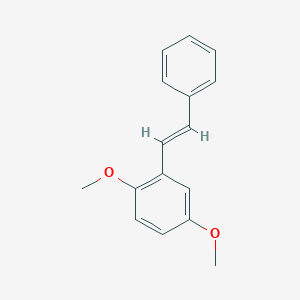
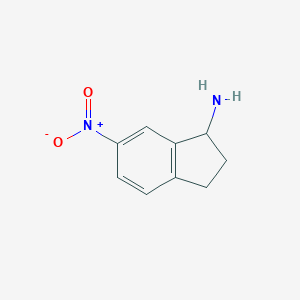
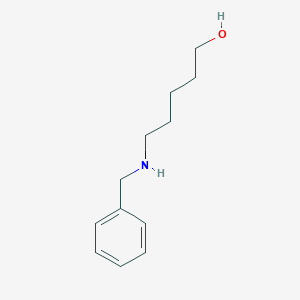
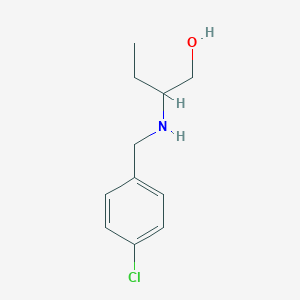
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)
